![molecular formula C9H8ClNO2 B14149208 4-(4-Chlorophenyl)-2-oxazolidinone CAS No. 69776-88-1](/img/structure/B14149208.png)
4-(4-Chlorophenyl)-2-oxazolidinone
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Overview
Description
4-(4-Chlorophenyl)oxazolidine-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with a chlorophenyl group attached at the fourth position. Oxazolidinones are known for their diverse pharmacological properties, including antibacterial activity, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)oxazolidine-2-one typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino alcohol. One common method is the cyclization of 4-chlorophenyl isocyanate with 2-aminoethanol under mild conditions to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of 4-(4-Chlorophenyl)oxazolidine-2-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)oxazolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinediones.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to a variety of substituted oxazolidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed:
Oxidation: Oxazolidinediones.
Reduction: Various reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinones with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-Chlorophenyl)-2-oxazolidinone exhibits a range of biological activities, making it valuable in scientific research. These activities include:
- Antibacterial Activity: Effective against Staphylococcus aureus and Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) comparable to linezolid. The compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.
- Antifungal Activity: Shows antifungal activity in preliminary tests against various fungal strains.
- Antiviral Activity: Demonstrates potential antiviral effects against Hepatitis B virus and Chlamydia species.
- Anticancer Activity: Oxazolidinone derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.
Scientific Research Applications
- Antimicrobial Research: Used in studies to evaluate the antimicrobial properties of heterocyclic compounds. Oxazolidinones and azetidinones have been compared for their antimicrobial activities, with azetidinones often exhibiting superior properties .
- Development of Cholinesterase Inhibitors: Triazole derivatives, including those synthesized from chlorophenyl compounds, have been investigated as cholinesterase inhibitors for potential use in treating conditions like schizophrenia .
- Asymmetric Synthesis: Acts on asymmetric chiral organic amine reactions and is applied to the field of medicine . It is an important medical intermediate, and has good chiral induction effect when being widely applied to asymmetric alkylation, aldol condensation and conjugate addition in the aspect of organic synthesis .
- Drug Design and Synthesis: As a scaffold in medicinal chemistry, oxazolidinones are utilized in the synthesis of various biologically relevant molecules. They serve as key intermediates in creating compounds with antibacterial, antifungal, antiviral, and anticancer activities.
- ** изучение structure-activity relationships:** Oxazolidinone derivatives are employed to explore the structure-activity relationships (SAR) of different compounds .
Case Studies
- Antiproliferative Effects: In one study, similar oxazolidinone compounds demonstrated significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents in oncology.
- ** ग्राम-positive Bacterial Infections:** In vivo evaluations of oxazolidinone derivatives in mice infected with Staphylococcus aureus showed promising efficacy compared to linezolid, with some compounds also displaying reduced monoamine oxidase (MAO) inhibition .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)oxazolidine-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones like linezolid.
Comparison with Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with similar antibacterial properties but different pharmacokinetic profiles.
Comparison: 4-(4-Chlorophenyl)oxazolidine-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to linezolid and tedizolid, it may exhibit different pharmacological properties and efficacy against various bacterial strains.
Biological Activity
4-(4-Chlorophenyl)-2-oxazolidinone is a compound of significant interest in medicinal chemistry, particularly due to its potential antibacterial properties and its role as a building block in the synthesis of more complex molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and comparative studies with other oxazolidinones.
Chemical Structure and Properties
The compound this compound features a chlorophenyl group attached to an oxazolidinone ring. This structural configuration is crucial for its biological activity, influencing both its pharmacokinetic properties and its interaction with biological targets.
The primary mechanism of action of this compound is its ability to inhibit bacterial protein synthesis. It binds to the bacterial ribosome, specifically targeting the 50S subunit, which prevents the formation of the initiation complex necessary for protein synthesis. This mechanism is akin to that observed in other oxazolidinones such as linezolid, making it effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Efficacy Against Bacterial Strains
Research indicates that this compound exhibits notable antibacterial activity. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
Bacterial Strain | MIC (µg/mL) | Comments |
---|---|---|
Staphylococcus aureus (MRSA) | 2.0 | Effective against resistant strains |
Bacillus subtilis | 1.5 | Strong activity observed |
Escherichia coli | >75 | Limited effectiveness |
Pseudomonas aeruginosa | 9.0 | Moderate activity |
These results suggest that while the compound is potent against certain Gram-positive bacteria, its activity diminishes against Gram-negative bacteria .
Comparative Studies
When compared to linezolid, this compound shows varying potency. For instance, linezolid has a documented MIC of 1 µg/mL against MRSA, while the chlorophenyl derivative exhibits slightly higher MIC values, indicating a need for further optimization .
Case Studies and Research Findings
Recent studies have explored modifications to oxazolidinones to enhance their antibacterial properties. For example, structural modifications have been shown to improve efficacy against biofilms, which are often resistant to standard treatments .
In one study focusing on the structure-activity relationship (SAR), it was found that compounds with simpler substitutions tended to exhibit higher antibacterial activity than those with more complex aromatic groups .
Clinical Implications
The potential use of this compound as an antimicrobial agent has implications for treating infections caused by resistant bacteria. Its mechanism of action suggests it could be used in combination therapies to enhance effectiveness and reduce resistance development .
Properties
CAS No. |
69776-88-1 |
---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) |
InChI Key |
LJJKHOWGJBUWOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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